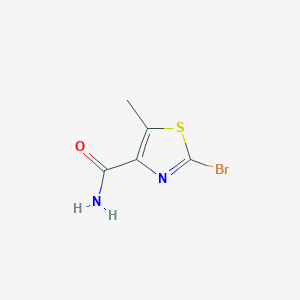
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is an organic compound with the molecular formula C12H14N2O2. It belongs to the class of indole derivatives, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives .
Scientific Research Applications
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide: Similar structure but with a hydroxyl group at a different position.
N-(2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains an iodine and methoxy group, altering its chemical properties
Uniqueness
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is unique due to its specific hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-7-12(16)10-6-14-11-5-3-2-4-9(10)11/h2-6,12,14,16H,7H2,1H3,(H,13,15) |
InChI Key |
RPKCNFKRDJNOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)







![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)
